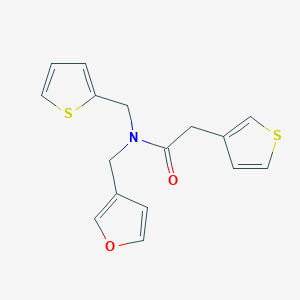

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide

Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring three distinct aromatic moieties: a furan-3-ylmethyl group, a thiophen-2-ylmethyl group, and a thiophen-3-yl substituent on the acetamide backbone. The combination of furan and thiophene rings suggests unique electronic and steric properties, which may influence solubility, stability, and intermolecular interactions compared to simpler acetamides .

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-thiophen-3-yl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c18-16(8-13-4-7-20-12-13)17(9-14-3-5-19-11-14)10-15-2-1-6-21-15/h1-7,11-12H,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRJUHXGLCKNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, including furan and thiophene moieties, has been investigated for various therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂S₂ |

| Molecular Weight | 273.38 g/mol |

| CAS Number | 100074-13-3 |

| Density | 1.278 g/cm³ |

| Boiling Point | 334.4 °C |

Biological Activity Overview

Research has indicated that compounds containing furan and thiophene rings exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have reported that derivatives of thiophene and furan possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of liver cancer (HepG2) and colon cancer (HCT116) cells .

- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Thiophene derivatives have been documented to exhibit antibacterial effects against both gram-positive and gram-negative bacteria .

- Anti-inflammatory Effects : Some studies suggest that furan-containing compounds can modulate inflammatory pathways, potentially reducing inflammation markers in vitro .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of several thiophene derivatives, including this compound, on human tumor cell lines such as MKN45 (gastric adenocarcinoma). The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics like Paclitaxel .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of various furan and thiophene derivatives were assessed. The study demonstrated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting NF-kB signaling pathways .

- Antibacterial Mechanism : The presence of sulfur in thiophene enhances the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Blocks: N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-2-(thiophen-3-yl)acetamide serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

2. Biology:

- Antimicrobial Activity: Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. Research into this compound's potential as an antimicrobial agent is ongoing.

- Anticancer Properties: Preliminary investigations suggest that this compound may have anticancer effects, potentially inhibiting tumor growth through apoptosis induction in cancer cells.

3. Medicine:

- Therapeutic Investigations: Due to its biological activities, this compound is being explored for therapeutic applications in treating various diseases, including cancer and inflammatory conditions.

4. Industry:

- Organic Semiconductors: The compound's electronic properties make it suitable for use in developing organic semiconductors and advanced materials, which are essential in electronics and optoelectronics.

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Potential to inhibit cancer cell proliferation | |

| Anti-inflammatory | May reduce inflammation markers |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that the compound could induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, indicating its potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Rich Analogs

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Synthesized via a two-step reaction involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile. This contrasts with the target compound, where furan and thiophene substituents may reduce lipophilicity due to oxygen's electronegativity .

2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide () :

Features a pyridine ring and chlorinated thiophene. The pyridine group facilitates hydrogen bonding with proteins (e.g., SARS-CoV-2 main protease), while the chlorine atom increases electrophilicity. The target compound lacks a pyridine ring but includes furan, which may alter binding specificity .

Quinazolinone and Pyridazinone Derivatives ()**:

Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, demonstrating the role of acetamides in modulating G-protein-coupled receptors. The target compound’s lack of a pyridazinone core may limit similar activity but highlights versatility in structural design for diverse targets .

Antiviral Potential ()**:

Pyridine-containing acetamides (e.g., 5RH1, 5RH3) inhibit SARS-CoV-2 main protease with binding affinities <−22 kcal/mol. The target compound’s thiophene and furan groups could mimic pyridine’s interactions but may require optimization for comparable efficacy .

Flavoring and Sensory Properties ()**:

The cooling sensation of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide arises from its interaction with TRPM8 receptors. The target compound’s furan component might introduce novel sensory properties, though this remains speculative without empirical data .

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.